A Technical Guide to 4-(5-Methoxypyridin-3-yl)aniline: Synthesis, Characterization, and Potential Applications
A Technical Guide to 4-(5-Methoxypyridin-3-yl)aniline: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(5-Methoxypyridin-3-yl)aniline, a bi-aryl compound of interest in medicinal chemistry and materials science. As this appears to be a novel or not widely cataloged compound, this document outlines a proposed synthetic route, predicted physicochemical properties based on analogous structures, and potential applications. All information is grounded in established chemical principles and supported by references to relevant literature.
Introduction and Molecular Identification
4-(5-Methoxypyridin-3-yl)aniline is a heterocyclic compound featuring a methoxy-substituted pyridine ring linked to an aniline moiety. This structural motif is of significant interest in drug discovery, as the pyridine and aniline components can engage in various biological interactions, while the methoxy group can influence solubility and metabolic stability. An extensive search of chemical databases did not yield a specific CAS number for this compound, suggesting its novelty or limited commercial availability. This guide, therefore, serves as a predictive resource for researchers interested in its synthesis and exploration.
The molecular identifiers for 4-(5-Methoxypyridin-3-yl)aniline can be predicted as follows:
| Identifier | Predicted Value |
| IUPAC Name | 4-(5-Methoxypyridin-3-yl)aniline |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Canonical SMILES | COC1=CN=C(C=C1)C2=CC=C(C=C2)N |
| InChI Key | Predicted to be generated upon synthesis and characterization |
| CAS Number | Not found |
Predicted Physicochemical Properties
The physicochemical properties of 4-(5-Methoxypyridin-3-yl)aniline can be inferred from structurally related compounds such as 4-(pyridin-3-yl)aniline, various methoxy-substituted anilines, and pyridines.
| Property | Predicted Characteristic | Rationale |
| Appearance | White to off-white solid | Based on similar bi-aryl compounds. |
| Melting Point | 100-150 °C | The melting point will be influenced by the crystal packing, which is difficult to predict. However, it is expected to be a solid at room temperature. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | The aniline and pyridine nitrogens can act as hydrogen bond acceptors, while the methoxy group adds some lipophilicity. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents. | Aniline moieties can be susceptible to oxidation. |
Proposed Synthesis: A Suzuki Coupling Approach
A reliable method for the synthesis of bi-aryl compounds is the Suzuki cross-coupling reaction. This approach offers high yields and tolerance to a wide range of functional groups. The proposed synthesis of 4-(5-Methoxypyridin-3-yl)aniline involves the coupling of a boronic acid or ester derivative of one of the rings with a halide of the other.
Experimental Protocol: Suzuki Coupling for the Synthesis of 4-(5-Methoxypyridin-3-yl)aniline
This protocol is a generalized procedure and may require optimization for specific substrates and reaction scales.
Materials:
-
3-Bromo-5-methoxypyridine
-
4-Aminophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 3-bromo-5-methoxypyridine (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and the chosen base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the flask.
-
Solvent Addition: Add the degassed solvent to the flask. The reaction mixture should be a suspension.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis Workflow Diagram
Caption: Proposed Suzuki coupling workflow for the synthesis of 4-(5-Methoxypyridin-3-yl)aniline.
Potential Applications
The structural features of 4-(5-Methoxypyridin-3-yl)aniline suggest its potential utility in several areas of research and development:
-
Medicinal Chemistry: The bi-aryl scaffold is a common feature in many kinase inhibitors. The pyridine and aniline nitrogens can form key hydrogen bonds within the ATP-binding pocket of various kinases. Therefore, this compound could serve as a valuable building block for the synthesis of novel anti-cancer agents.[1][2]
-
Materials Science: Aniline and pyridine derivatives are known to be useful in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The extended π-system of 4-(5-Methoxypyridin-3-yl)aniline could impart interesting photophysical properties.
-
Chemical Probes: As a novel scaffold, this compound could be functionalized to create chemical probes for studying biological systems.
Safety and Handling
While a specific safety data sheet (SDS) is not available, general precautions for handling aromatic amines and pyridines should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-(5-Methoxypyridin-3-yl)aniline represents a potentially valuable, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis, predicted properties, and potential applications. The proposed Suzuki coupling protocol offers a robust starting point for its preparation, which will enable further investigation into its biological and material properties. As with any novel compound, thorough characterization and safety assessment are paramount for its successful application in research and development.
References
-
PubChem. (E)-4-(3,4,5-Trimethoxystyryl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Molbase. 4,4′-([3][4][5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Retrieved from [Link]
-
PubChem. 3,4,5-Trimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PubMed Central. Retrieved from [Link]
-
PubChem. N-[5-(5-Methoxypyridin-3-Yl)-4,5,6,7-Tetrahydro[3][6]thiazolo[5,4-C]pyridin-2-Yl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. Synthesis of 2,4,5-trimethoxy aniline. Retrieved from [Link]
-
ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]
-
Semantic Scholar. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]
-
ResearchGate. Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]
-
Environmental Protection Agency. 3-[(1-Methylpiperidin-4-yl)oxy]aniline Properties. Retrieved from [Link]
-
NIST. Aniline mustard. Retrieved from [Link]
Sources
- 1. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. (E)-4-(3,4,5-Trimethoxystyryl)aniline | C17H19NO3 | CID 15696376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. a2bchem.com [a2bchem.com]
- 5. 4-(3-Methoxyphenyl)aniline | 207287-79-4 [sigmaaldrich.com]
- 6. 3,4,5-Trimethoxyaniline 97 24313-88-0 [sigmaaldrich.com]
